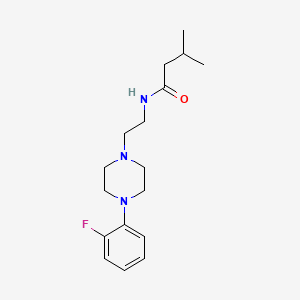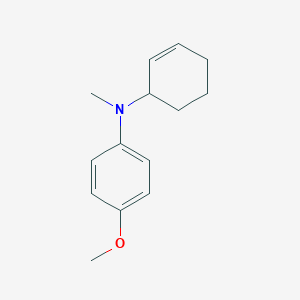
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide is a synthetic compound that features a piperazine ring substituted with a 2-fluorophenyl group and an ethyl chain linked to a 3-methylbutanamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group through nucleophilic aromatic substitution reactions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperazine nitrogen reacts with an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the ethyl-substituted piperazine with 3-methylbutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Acting as an agonist or antagonist at specific receptor sites, modulating their activity.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Signal Transduction: Affecting intracellular signaling cascades, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.
N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Contains a bromine atom, potentially altering its reactivity and biological activity.
N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Substitution with a methyl group, which may influence its binding affinity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological and chemical properties compared to its analogues.
Propriétés
Numéro CAS |
1209170-86-4 |
|---|---|
Formule moléculaire |
C17H26FN3O |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H26FN3O/c1-14(2)13-17(22)19-7-8-20-9-11-21(12-10-20)16-6-4-3-5-15(16)18/h3-6,14H,7-13H2,1-2H3,(H,19,22) |
Clé InChI |
DRGBQHXVSSHACW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)

![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)



![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
